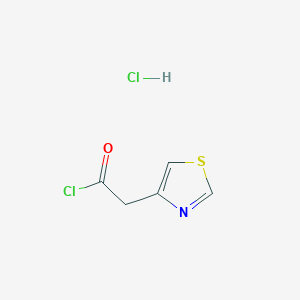
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride typically involves the reaction of thiazole derivatives with acetyl chloride in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures .
化学反应分析
Types of Reactions
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles such as amines and alcohols.
Oxidation Reactions: Involving oxidizing agents like hydrogen peroxide.
Reduction Reactions: Using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazole derivatives with reduced functional groups.
科学研究应用
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex thiazole derivatives.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a precursor for the development of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the production of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor binding. This can result in therapeutic effects such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Tiazofurin: An anticancer agent.
Uniqueness
2-(1,3-Thiazol-4-yl)acetylchloridehydrochloride is unique due to its specific functional groups and reactivity, which allow for the synthesis of a wide range of derivatives with diverse biological activities. Its versatility in chemical reactions and applications makes it a valuable compound in both research and industry .
属性
分子式 |
C5H5Cl2NOS |
|---|---|
分子量 |
198.07 g/mol |
IUPAC 名称 |
2-(1,3-thiazol-4-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C5H4ClNOS.ClH/c6-5(8)1-4-2-9-3-7-4;/h2-3H,1H2;1H |
InChI 键 |
DAKPUHONTJCWHL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CS1)CC(=O)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















